3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one
Overview
Description
Scientific Research Applications
Summary of the Application
Imidazol-4-ones are used in the total synthesis of natural products . They are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
Methods of Application or Experimental Procedures
The synthesis of imidazol-4-ones involves a number of unique methodologies . These methodologies can be used to produce three C5-substitution patterns .
Results or Outcomes
The synthesis of imidazol-4-ones has been used towards the total synthesis of a range of imidazol-4-one containing natural products .
2. Application as New Antibacterial Agents
Summary of the Application
Some new 3H-furo[2,3-b]imidazo[4,5-f]quinolines and 3H-furo[2,3-b]pyrazolo[4,3-f]quinolines were obtained from the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile . These compounds were found to be very effective against Gram positive and Gram negative bacteria .
Methods of Application or Experimental Procedures
The structures of the new compounds were confirmed by spectral (FT-IR, 1H NMR, 13C NMR) and analytical data .
Results or Outcomes
Antimicrobial screening showed that the title compounds were very effective against Gram positive and Gram negative bacteria and their MIC values were comparable with those of well-known antibacterial agents such as ampicillin, penicillin G and sulfamethoxazole .
3. Application in the Synthesis of Heterocycles
Summary of the Application
Imidazol-4-ones are used in the synthesis of heterocycles . Heterocycles represent an important core in many isolated natural products .
Methods of Application or Experimental Procedures
The synthesis of imidazol-4-ones involves a number of unique methodologies . These methodologies can be used to produce three C5-substitution patterns .
Results or Outcomes
The synthesis of imidazol-4-ones has been used towards the total synthesis of a range of imidazol-4-one containing natural products .
4. Application in the Synthesis of Antibacterial Agents
Summary of the Application
Some new 3H-furo[2,3-b]imidazo[4,5-f]quinolines and 3H-furo[2,3-b]pyrazolo[4,3-f]quinolines were obtained from the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile . These compounds were found to be very effective against Gram positive and Gram negative bacteria .
Methods of Application or Experimental Procedures
The structures of the new compounds were confirmed by spectral (FT-IR, 1H NMR, 13C NMR) and analytical data .
Results or Outcomes
Antimicrobial screening showed that the title compounds were very effective against Gram positive and Gram negative bacteria and their MIC values were comparable with those of well-known antibacterial agents such as ampicillin, penicillin G and sulfamethoxazole .
5. Application in the Synthesis of Proteasome Modulators
Summary of the Application
Imidazol-4-ones are used in the synthesis of proteasome modulators . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Methods of Application or Experimental Procedures
The synthesis of imidazol-4-ones involves a number of unique methodologies . These methodologies can be used to produce three C5-substitution patterns .
Results or Outcomes
The synthesis of imidazol-4-ones has been used towards the total synthesis of a range of imidazol-4-one containing natural products .
6. Application in the Synthesis of Fluorescent Protein Chromophores
Summary of the Application
Imidazol-4-ones are used in the synthesis of fluorescent protein chromophores . Fluorescent proteins are used as a tagging tool in molecular biology .
Methods of Application or Experimental Procedures
The synthesis of imidazol-4-ones involves a number of unique methodologies . These methodologies can be used to produce three C5-substitution patterns .
Results or Outcomes
The synthesis of imidazol-4-ones has been used towards the total synthesis of a range of imidazol-4-one containing natural products .
Safety And Hazards
properties
IUPAC Name |
3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-1-6-3-9(4)8-2-7-5/h1-3H,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHUZJPITMUICY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468157 | |
Record name | Imidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one | |
CAS RN |
865444-76-4 | |
Record name | Imidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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